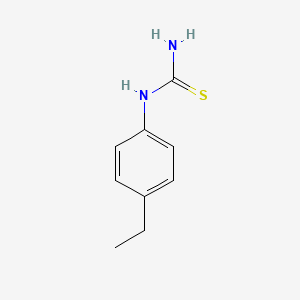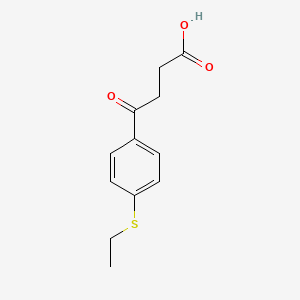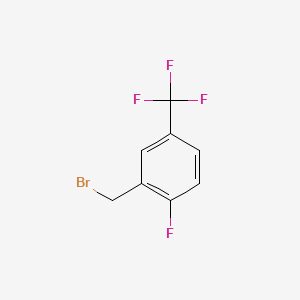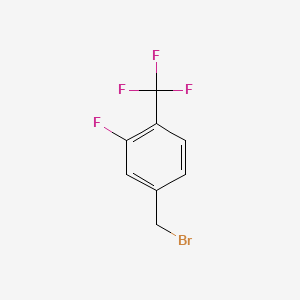
5-(3-フルオロフェニル)-5-オキソバレリック酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorophenyl)-5-oxovaleric acid: is an organic compound characterized by the presence of a fluorophenyl group attached to a valeric acid backbone
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study the effects of fluorine substitution on reaction mechanisms.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor due to the presence of the fluorophenyl group.
Medicine:
Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Materials Science: Utilized in the development of new materials with unique properties such as enhanced thermal stability and chemical resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The 3-fluorobenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 3-fluorocinnamic acid.
Hydrogenation: The 3-fluorocinnamic acid is then hydrogenated using a palladium on carbon catalyst to yield 3-fluorophenylpropionic acid.
Oxidation: The final step involves the oxidation of 3-fluorophenylpropionic acid using potassium permanganate to produce 5-(3-Fluorophenyl)-5-oxovaleric acid.
Industrial Production Methods: Industrial production of 5-(3-Fluorophenyl)-5-oxovaleric acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: 5-(3-Fluorophenyl)-5-oxovaleric acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the fluorophenyl group.
作用機序
The mechanism of action of 5-(3-Fluorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The valeric acid backbone allows for interactions with various biological pathways, influencing cellular processes.
類似化合物との比較
- 3-Fluorophenylacetic acid
- 3-Fluorophenylpropionic acid
- 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
Comparison:
- 3-Fluorophenylacetic acid: Similar in structure but lacks the ketone group, resulting in different reactivity and applications.
- 3-Fluorophenylpropionic acid: Shares the fluorophenyl group but differs in the length of the carbon chain, affecting its chemical properties.
- 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: Contains a triazole ring, making it structurally distinct and leading to different biological activities.
特性
IUPAC Name |
5-(3-fluorophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDBDUOSNLRJAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374652 |
Source


|
| Record name | 5-(3-Fluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-38-7 |
Source


|
| Record name | 5-(3-Fluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
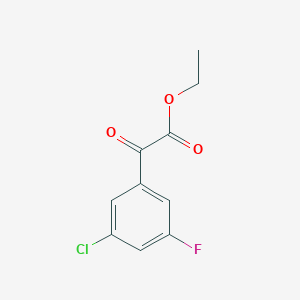
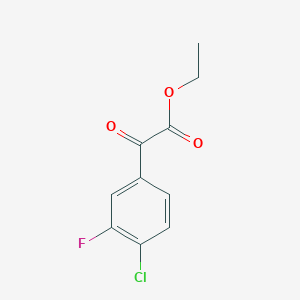
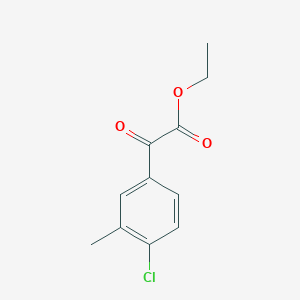
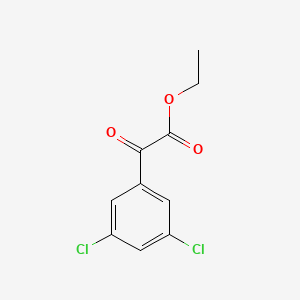
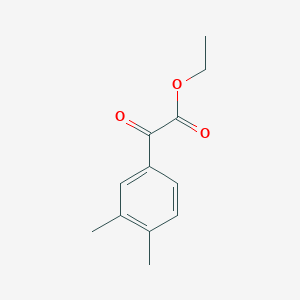
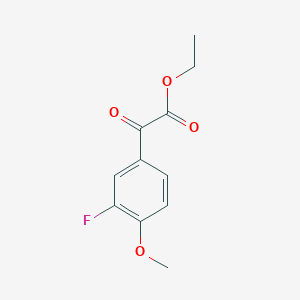
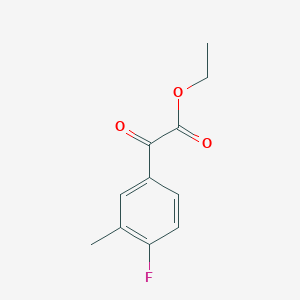

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate](/img/structure/B1302099.png)
